![molecular formula C13H16O4S B14225470 Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- CAS No. 821768-53-0](/img/structure/B14225470.png)
Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-: is an organic compound with the molecular formula C13H16O4S. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropyloxy group and a thioether linkage. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- typically involves the reaction of benzoic acid derivatives with appropriate thiol and allyl alcohol derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the thioether linkage and the hydroxypropyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The hydroxypropyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Benzyl alcohol derivatives: from reduction.
Various substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of thioether linkages and hydroxypropyloxy groups on biological systems. It may also serve as a model compound for understanding the metabolism of similar structures.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, including polymers and surfactants. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- involves its interaction with molecular targets through its functional groups. The hydroxypropyloxy group can participate in hydrogen bonding, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-3-(2-propenyl), DTBS
- Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester
Comparison: Compared to similar compounds, benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- is unique due to the presence of both a hydroxypropyloxy group and a thioether linkage. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
821768-53-0 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
2-(2-hydroxy-3-prop-2-enoxypropyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H16O4S/c1-2-7-17-8-10(14)9-18-12-6-4-3-5-11(12)13(15)16/h2-6,10,14H,1,7-9H2,(H,15,16) |
InChI Key |
IEWWKDOOWHUCIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CSC1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


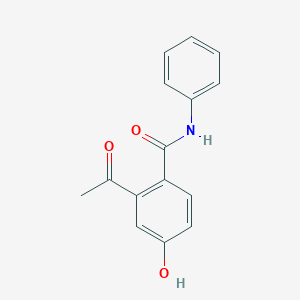
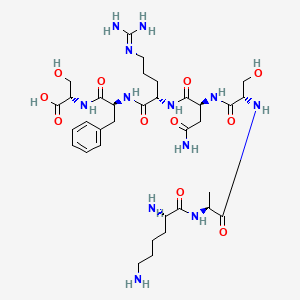
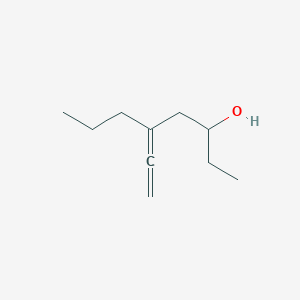
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
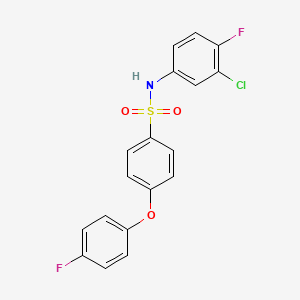
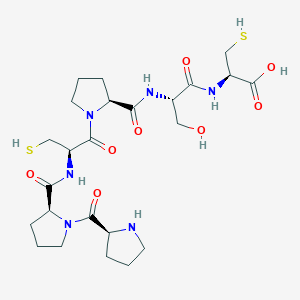
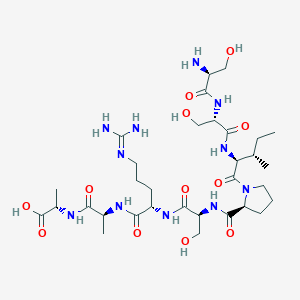

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
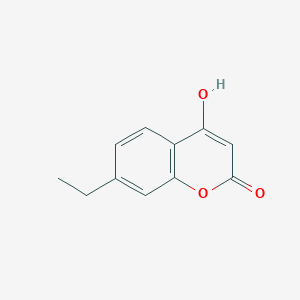
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
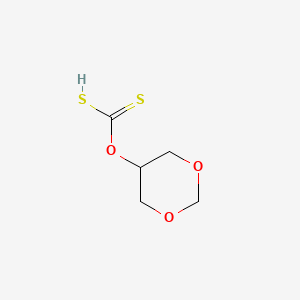
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
